5-Fluoro-1H-indazole-6-boronic acid pinacol ester

Catalog No.
S6585459
CAS No.
2734745-79-8
M.F
C13H16BFN2O2
M. Wt
262.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-1H-indazole-6-boronic acid pinacol ester

CAS Number

2734745-79-8

Product Name

5-Fluoro-1H-indazole-6-boronic acid pinacol ester

IUPAC Name

5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Molecular Formula

C13H16BFN2O2

Molecular Weight

262.09 g/mol

InChI

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-6-11-8(5-10(9)15)7-16-17-11/h5-7H,1-4H3,(H,16,17)

InChI Key

GMVALTDHVJOYCL-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)C=NN3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)C=NN3

5-Fluoro-1H-indazole-6-boronic acid pinacol ester is a synthetic organic compound categorized as an indazole boronic acid pinacol ester. The structure includes a fluorine atom at the 5th position and a boronic acid pinacol ester at the 6th position of the indazole core, which enhances its stability and reactivity. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing various biologically active molecules .

5-F-6-Bpin INZ itself is not a drug but a chemical intermediate. Through Suzuki-Miyaura coupling, it serves as a building block for the synthesis of various target molecules with potential biological activities. The specific mechanism of action of these target molecules will depend on their individual structures and interactions with biological targets.

  • Potential for skin and eye irritation.
  • May be harmful if inhaled or ingested.
  • Standard laboratory practices for handling organic chemicals should be followed, including wearing gloves, eye protection, and working in a fume hood.
, notably the Suzuki-Miyaura coupling reaction. This reaction allows for the introduction of various organic groups at the 6th position of the indazole ring, facilitating the synthesis of diverse target molecules. The general reaction can be represented as follows:

General Reaction:

text
R-X + 5-Fluoro-1H-indazole-6-boronic acid pinacol ester -> R-5-Fluoro-indazole + Bpin(OH)2

In this equation, RR represents an organic group, and XX can be a leaving group such as chlorine, bromine, or iodine.

While 5-Fluoro-1H-indazole-6-boronic acid pinacol ester itself is not a drug, it serves as an important intermediate in the development of various pharmaceuticals. The biological activity of the final products synthesized from this compound can vary widely depending on their specific structures and interactions with biological targets. Research indicates that compounds derived from indazole derivatives often exhibit anti-cancer, anti-inflammatory, and anti-microbial properties .

The synthesis of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester typically involves several steps:

  • Formation of Indazole Core: The initial step may involve the synthesis of the indazole framework through cyclization reactions.
  • Boronate Formation: The introduction of the boronic acid group can be achieved through reactions involving boron reagents.
  • Pinacol Esterification: Finally, the boronic acid is converted into its pinacol ester form to enhance stability and solubility.

These steps can be optimized depending on the desired purity and yield of the final product .

The primary applications of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester include:

  • Drug Discovery: It acts as a versatile building block for synthesizing new pharmaceutical compounds.
  • Chemical Biology: Researchers utilize it to explore biological pathways and mechanisms by creating targeted molecules.
  • Material Science: Its unique chemical properties allow for potential applications in developing new materials .

Interaction studies involving 5-Fluoro-1H-indazole-6-boronic acid pinacol ester focus on its role in drug development. By assessing how derivatives interact with various biological targets, researchers can determine their efficacy and safety profiles. These studies often employ techniques such as molecular docking and high-throughput screening to evaluate potential interactions with enzymes or receptors involved in disease processes .

Several compounds share structural similarities with 5-Fluoro-1H-indazole-6-boronic acid pinacol ester. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
1H-Indazole-6-boronic acid pinacol esterLacks fluorine substituentMore reactive due to absence of fluorine
5-Chloro-1H-indazole-6-boronic acid pinacol esterContains chlorine instead of fluorineDifferent electronic properties affecting reactivity
5-Bromo-1H-indazole-6-boronic acid pinacol esterContains bromine at the same positionHigher reactivity than fluorinated counterparts
5-Methyl-1H-indazole-6-boronic acid pinacol esterContains a methyl groupAlters lipophilicity and biological activity

5-Fluoro-1H-indazole-6-boronic acid pinacol ester stands out due to its fluorine substitution, which enhances electronic properties and stability compared to other halogenated indazoles. This feature makes it particularly valuable in medicinal chemistry applications where fine-tuning of pharmacological properties is crucial .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.1288861 g/mol

Monoisotopic Mass

262.1288861 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

Explore Compound Types